3-(tert-Butyl)-4-((2-hydroxy-3-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(tert-Butyl)-4-((2-hydroxy-3-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.16304257 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bonded Structures and Molecular Aggregates
Research on similar pyrazoline derivatives has revealed insights into their structural characteristics, including the formation of hydrogen-bonded chains and aggregates. For example, studies on related compounds have shown how molecules are linked into chains by hydrogen bonds, leading to various molecular structures in crystalline forms. These findings indicate potential applications in material science, particularly in designing molecular crystals with specific properties (Abonía et al., 2007; Portilla et al., 2011).
NMR Spectroscopy and Synthesis
The synthesis and NMR spectroscopic investigations of pyrazolin-5-ones, including reactions with various chemical agents, have been explored. These studies provide valuable insights into the chemical reactivity of the core structure, which could be relevant for developing new chemical entities for various applications (Holzer & Hallak, 2004).
Schiff Base Ligands and Crystallographic Investigations
The preparation and characterization of Schiff base ligands derived from similar compounds have been detailed, highlighting their potential in coordination chemistry. Crystallographic analyses have provided insights into tautomeric equilibria and molecular packing, suggesting applications in the design of metal-organic frameworks and ligands for metal coordination (Hayvalı et al., 2010).
Hypoglycemic Activity
Derivatives of pyrazolin-5-one have been designed, synthesized, and evaluated for their hypoglycemic activity. This research demonstrates the therapeutic potential of such compounds in the development of new antidiabetic agents, emphasizing the importance of structure-activity relationship studies in drug discovery (Liu et al., 2008).
Supramolecular Structures
The study of supramolecular structures formed by pyrazoline derivatives through hydrogen bonding has provided insights into the potential applications of these compounds in the development of supramolecular chemistry and materials science. These findings underscore the versatility of pyrazoline derivatives in forming complex molecular architectures (Trilleras et al., 2008).
Properties
IUPAC Name |
(4Z)-5-tert-butyl-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)19-16(13-14-9-8-12-17(26-4)18(14)24)20(25)23(22-19)15-10-6-5-7-11-15/h5-13,24H,1-4H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJDXZXVXXQUBB-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=C(C(=CC=C2)OC)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=C(C(=CC=C2)OC)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.